molecular formula C8H10O2S B8538723 Methyl(3-methylthiophen-2-yl)acetate

Methyl(3-methylthiophen-2-yl)acetate

Cat. No.: B8538723
M. Wt: 170.23 g/mol
InChI Key: PUNRNKBNBVXCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(3-methylthiophen-2-yl)acetate is a thiophene-derived ester characterized by a methyl-substituted thiophene ring and an acetic acid methyl ester moiety. Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 2-(3-methylthiophen-2-yl)acetate

InChI

InChI=1S/C8H10O2S/c1-6-3-4-11-7(6)5-8(9)10-2/h3-4H,5H2,1-2H3

InChI Key

PUNRNKBNBVXCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares Methyl(3-methylthiophen-2-yl)acetate with structurally related thiophene esters and acetates:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
This compound C₈H₁₀O₂S Not provided ~170.2 (estimated) Methyl-substituted thiophene core; ester functionality.
Methyl 2-thienylacetate C₇H₈O₂S 19432-68-9 156.20 Unsubstituted thiophene ring; similar ester group .
Thiophene-3-acetic Acid C₆H₆O₂S 6964-21-2 142.17 Carboxylic acid derivative; 3-substituted thiophene .
Ethyl 2-cyano-2-(3-thienyl)acetate C₉H₉NO₂S 933728-88-2 195.24 Cyano group at α-position; ethyl ester; 3-thienyl substitution .
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 16648-44-5 192.21 Phenyl group instead of thiophene; precursor for amphetamines .

Physicochemical and Reactivity Comparisons

  • The absence of electron-withdrawing groups (e.g., cyano in Ethyl 2-cyano-2-(3-thienyl)acetate) may render this compound less polar, influencing solubility in organic solvents .
  • Functional Group Variations :

    • Thiophene-3-acetic Acid, a carboxylic acid derivative, exhibits higher aqueous solubility and acidity (pKa ~4-5) compared to its ester counterparts, making it suitable for ionic interactions in drug design .
    • Methyl 2-phenylacetoacetate, with a phenyl group, demonstrates divergent applications (e.g., illicit drug synthesis) due to its keto-ester functionality, unlike thiophene-based esters .

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